N6,3-Dimethylquinoxaline-5,6-diamine

Übersicht

Beschreibung

N6,3-Dimethylquinoxaline-5,6-diamine is an organic compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N6,3-Dimethylquinoxaline-5,6-diamine typically involves the condensation of appropriate diamines with diketones under controlled conditions. One common method involves the reaction of 3,4-diaminotoluene with 2,3-butanedione in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N6,3-Dimethylquinoxaline-5,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinoxaline derivatives with various functional groups.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Materials Science

N6,3-Dimethylquinoxaline-5,6-diamine is utilized as a charge-transport material in organic electronic devices. Its structure allows for efficient charge mobility, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate both hole and electron transport enhances device performance and stability.

Table 1: Charge Transport Properties of this compound

| Property | Value |

|---|---|

| Hole mobility | High |

| Electron mobility | Moderate |

| Thermal stability | Excellent |

| Solubility in solvents | Good |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further drug development.

Case Study: Anti-Cancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and prostate cancer models. The mechanism was linked to the compound's ability to modulate signaling pathways associated with cell survival.

Environmental Applications

The environmental impact of compounds similar to this compound has been a subject of research due to their potential toxicity and persistence in ecosystems. Investigations into the degradation pathways of such compounds are crucial for understanding their environmental fate.

Table 2: Environmental Impact Assessment

| Parameter | Finding |

|---|---|

| Persistence in water | Moderate |

| Toxicity to aquatic life | Significant |

| Biodegradation rate | Slow |

Wirkmechanismus

The mechanism of action of N6,3-Dimethylquinoxaline-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes such as DNA replication and protein synthesis. This interaction is mediated by the formation of hydrogen bonds and hydrophobic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

N6,3-Dimethylquinoxaline-5,6-diamine can be compared with other quinoxaline derivatives such as:

Quinoxaline: The parent compound with a simpler structure and different biological activities.

2,3-Dimethylquinoxaline: A similar compound with methyl groups at different positions, leading to variations in chemical reactivity and biological activity.

6,7-Dimethylquinoxaline: Another derivative with methyl groups at different positions, affecting its chemical and biological properties.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.

Biologische Aktivität

N6,3-Dimethylquinoxaline-5,6-diamine (DMQ) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, supported by case studies and detailed research findings.

Chemical Structure and Properties

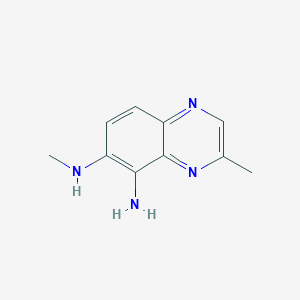

DMQ is a quinoxaline derivative characterized by a dimethyl substitution at the N6 and N3 positions. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Research indicates that DMQ exhibits broad-spectrum antimicrobial activity. A study highlighted its effectiveness against various pathogens, including bacteria and fungi. The compound was found to inhibit the growth of several strains, demonstrating potential for use in treating infectious diseases .

Case Study: Antimicrobial Efficacy

In a study involving the natural presence of DMQ in Chromolaena odorata, it was suggested that the observed antimicrobial activity could be attributed to DMQ. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Antiviral Activity

Potential as an Antiviral Agent

DMQ has shown promise as an antiviral agent. A systematic review of quinoxaline derivatives indicated that certain modifications to the quinoxaline core enhance antiviral activity against viruses such as Herpes Simplex Virus (HSV) and Coxsackievirus B5 (CBV5) .

Research Findings

In a recent study, DMQ derivatives were synthesized and evaluated for their antiviral properties. Among these, specific derivatives exhibited significant activity against HSV with IC50 values comparable to established antiviral drugs like Acyclovir .

| Compound | IC50 (nM) | Virus Type |

|---|---|---|

| DMQ Derivative A | 50 | Herpes Simplex Virus |

| DMQ Derivative B | 30 | Coxsackievirus B5 |

| Acyclovir | 100 | Herpes Simplex Virus |

Toxicological Profile

Safety Assessment

Toxicity studies on DMQ have shown a favorable safety profile in animal models. In vivo studies indicated that doses up to 1000 mg/kg did not result in significant adverse effects, although some hematological changes were observed at higher concentrations .

Case Study: Toxicity Evaluation

A comprehensive toxicity evaluation revealed that DMQ had no significant mutagenic potential when tested using the Ames test. Furthermore, histopathological examinations showed no significant organ damage at therapeutic doses .

Eigenschaften

IUPAC Name |

6-N,3-dimethylquinoxaline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-6-5-13-8-4-3-7(12-2)9(11)10(8)14-6/h3-5,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOVNDXASSVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC(=C(C2=N1)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238867 | |

| Record name | N6,3-Dimethylquinoxaline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92116-67-1 | |

| Record name | N6,3-Dimethylquinoxaline-5,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092116671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6,3-Dimethylquinoxaline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.